Acylated Linaclotide
Description
Properties
Molecular Formula |
C61H81N15O22S6 |
|---|---|
Molecular Weight |
1568.76 |
sequence |
Ac–Cys1–Cys–Glu–Tyr–Cys–Cys–Asn–Pro–Ala–Cys–Thr–Gly–Cys–Tyr–OH |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Linaclotide
Solid Phase Peptide Synthesis (SPPS) Methodologies for Linaclotide (B608579)
The primary method for synthesizing the linear peptide chain of linaclotide and its acylated analogues is Solid Phase Peptide Synthesis (SPPS). rhhz.netresearchgate.netacs.org This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. gyrosproteintechnologies.comdu.ac.injpt.com
Linear Peptide Chain Assembly Techniques
The assembly of the 14-amino acid sequence of linaclotide on a solid support is a step-wise process. jpt.comamericanpeptidesociety.org The most common approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. acs.orgdu.ac.inub.edu In this method, the N-terminus of each incoming amino acid is temporarily protected by an Fmoc group, while reactive side chains are protected by more stable groups, such as tert-butyl (tBu). du.ac.in The synthesis begins by anchoring the C-terminal amino acid, Tyrosine (Tyr), to the resin. acs.orggoogle.com The synthesis then proceeds by repeating a two-step cycle for each subsequent amino acid:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). iris-biotech.depeptide.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. gyrosproteintechnologies.comiris-biotech.de
This cycle is repeated until the entire linear sequence of linaclotide is assembled. du.ac.in An alternative to the gradual, one-by-one addition of amino acids is fragment condensation, where shorter, pre-synthesized peptide fragments are coupled together. qyaobio.com
Optimization of Amino Acid Coupling and Deprotection Protocols
Monitoring Reactions: The completion of both deprotection and coupling steps can be monitored. Fmoc deprotection can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released. iris-biotech.de The completion of the coupling reaction can be assessed using qualitative tests like the Kaiser test, which detects free primary amines. iris-biotech.de
Coupling Reagents: A variety of reagents can be used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of the peptide bond. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with additives like Oxyma or HOBt. iris-biotech.de More advanced coupling reagents such as HBTU and HATU are also utilized for their efficiency, especially in cases of sterically hindered amino acids. gyrosproteintechnologies.compeptide.com
Reaction Conditions: Factors such as reaction time, temperature, and solvent choice can be optimized. For instance, using polar aprotic solvents like DMF or NMP improves the solubility of reactants and the swelling of the resin, which is essential for efficient reactions. du.ac.in Microwave irradiation can also be used to increase the speed of coupling and deprotection reactions. qyaobio.comresearchgate.net
Handling Difficult Sequences: Certain peptide sequences, particularly those containing hydrophobic or sterically bulky amino acids, can be prone to aggregation, which hinders reaction efficiency. gyrosproteintechnologies.com Strategies to overcome this include using specialized "magic mixture" solvents, chaotropic salt additives, or performing the synthesis at elevated temperatures. qyaobio.com For particularly difficult couplings, a "double coupling" protocol may be employed, where the coupling step is repeated to ensure completion. gyrosproteintechnologies.com
Disulfide Bond Formation and Regioselectivity
The most critical and challenging step in the synthesis of linaclotide is the formation of the three specific disulfide bridges: Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13. mdpi.comrhhz.netgoogle.com The correct pairing of these six cysteine residues is essential for the peptide's three-dimensional structure and its biological activity. mdpi.comub.edu
Strategies for Tri-disulfide Bridge Formation (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13)
The formation of the three disulfide bonds can be achieved through several strategies, primarily categorized as random or regioselective oxidation. mdpi.com The choice of strategy significantly impacts the yield and purity of the final product. The order in which the disulfide bonds are formed has also been found to be important, with one study suggesting that forming the Cys1-Cys6 bond first, followed by the Cys2-Cys10 bond, and finally the Cys5-Cys13 bond, yields the best results. biotage.com
Comparative Analysis of Random versus Regioselective Oxidation Methods
Random Oxidation: This approach involves the simultaneous oxidation of all six cysteine residues after the linear peptide has been cleaved from the resin and all protecting groups have been removed. mdpi.com While synthetically simpler, this method can lead to a mixture of isomers with incorrectly paired disulfide bonds, which are difficult to separate and result in low yields of the desired product. mdpi.combiotage.com
Regioselective Oxidation: This strategy involves the stepwise formation of each disulfide bond through the use of orthogonally protected cysteine residues. mdpi.comrsc.org This method provides precise control over the disulfide bond formation, leading to a higher yield of the correctly folded linaclotide. mdpi.com A recent method describes a regioselective synthesis using a combination of solid-phase and liquid-phase reactions. nih.govmdpi.commdpi.com In this approach, the first disulfide bond is formed while the peptide is still attached to the resin, and the subsequent bonds are formed in solution after cleavage. mdpi.commdpi.com
| Method | Description | Advantages | Disadvantages |
| Random Oxidation | Simultaneous oxidation of all six unprotected cysteine residues in solution. mdpi.com | Simple, fewer synthetic steps. mdpi.com | Can produce a mixture of disulfide bond isomers, leading to low yields and difficult purification. mdpi.com |
| Regioselective Oxidation | Stepwise formation of disulfide bonds using orthogonally protected cysteines. mdpi.com | High yield of the correctly folded peptide, avoids mismatched isomers. mdpi.com | More complex synthesis with multiple protection and deprotection steps, which can lower the overall yield. researchgate.net |
Role of Cysteine Protecting Groups in Controlled Disulfide Pairing
The key to successful regioselective disulfide bond formation lies in the use of orthogonal cysteine-protecting groups. rsc.orgrsc.org These are chemical moieties that mask the thiol group of cysteine and can be selectively removed under different conditions, allowing for the controlled, sequential formation of disulfide bonds. rsc.org
A variety of protecting groups are available, each with its own specific cleavage conditions. rsc.orgsigmaaldrich.com For the synthesis of linaclotide, a combination of protecting groups that can be removed independently is required. For example, a recent regioselective synthesis of linaclotide utilized 4-methoxytrityl (Mmt), diphenylmethyl (Dpm), and 2-nitrobenzyl (O-NBn) as protecting groups for the different cysteine pairs. nih.govmdpi.com Another strategy employs a combination of Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu) groups. google.com
The selection of appropriate protecting groups is a critical aspect of the synthetic strategy, as a poor choice can lead to significant difficulties during the synthesis and disulfide bond formation steps. sigmaaldrich.com
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| Trityl | Trt | Acid labile (e.g., TFA). sigmaaldrich.com | Orthogonal to Acm and tBu. google.com |
| Acetamidomethyl | Acm | Removed by mercury(II) acetate (B1210297) or silver trifluoromethanesulfonate. sigmaaldrich.com | Orthogonal to Trt and tBu. google.com |
| tert-Butyl | tBu | Stable to standard cleavage conditions, requires strong acid or specific reagents for removal. sigmaaldrich.com | Orthogonal to Trt and Acm. google.com |
| 4-Methoxytrityl | Mmt | Mildly acid labile. nih.govmdpi.com | Can be selectively removed in the presence of more acid-stable groups. mdpi.com |
| Diphenylmethyl | Dpm | Acid labile. nih.govmdpi.com | |
| 2-Nitrobenzyl | O-NBn | Photolabile (cleaved by UV light). nih.govmdpi.com | Orthogonal to acid-labile groups. mdpi.com |
The development of acylated derivatives of linaclotide, such as linaclotide acetate, involves the introduction of an acyl group to the peptide. vulcanchem.comuni-bonn.de This modification, while altering the molecular weight and formula, maintains the core 14-amino acid structure and the critical three disulfide bonds. vulcanchem.com The synthetic strategies discussed here are therefore directly applicable to the production of these modified analogues.
Chemical Derivatization and Acylation Strategies
Chemical derivatization, including acylation, is a key strategy to enhance the therapeutic properties of peptides like linaclotide. These modifications can improve stability, and in some cases, alter pharmacokinetic profiles.
Design Principles for Acylated Peptide Analogues
The primary goal in designing acylated peptide analogues is to improve stability and other pharmaceutical properties without compromising biological activity. researchgate.net Key design principles include:
Stabilization against enzymatic degradation: Peptides administered orally are susceptible to degradation by proteases in the gastrointestinal tract. nih.gov Acylation, particularly at the N-terminus or on the side chain of amino acids like lysine (B10760008), can block the action of exopeptidases and endopeptidases. chemrxiv.orggtpeptide.comnih.gov For instance, N-terminal acetylation can prevent degradation and mimic the natural state of the peptide in its parent protein. gtpeptide.com
Conformational constraint: Acylation can introduce conformational rigidity to the peptide backbone. explorationpub.com This can help to lock the peptide in its bioactive conformation, potentially increasing its affinity for its target receptor.
Minimizing structural disruption: The choice and placement of the acyl group are critical to avoid disrupting the peptide's three-dimensional structure, which is essential for its function. vulcanchem.com The three disulfide bonds in linaclotide create a specific, constrained conformation that must be maintained. researchgate.netnih.gov
Methods for Acyl Group Introduction (e.g., N-terminal, Lysine Side Chain)
The introduction of an acyl group can be achieved at different positions within the peptide sequence, primarily at the N-terminus or on the side chain of a lysine residue.
N-terminal Acylation: This is a common strategy to protect peptides from degradation by aminopeptidases. gtpeptide.com The process typically involves reacting the free N-terminal amine of the peptide with an acylating agent, such as acetic anhydride, to introduce an acetyl group. nih.gov This modification is often performed during solid-phase peptide synthesis (SPPS) after the final amino acid has been coupled and before cleavage from the resin. nih.gov A patent for a stable formulation of linaclotide mentions the presence of an acetylation product. epo.org
Lysine Side Chain Acylation: The ε-amino group of a lysine side chain provides another site for acylation. This can be particularly useful for introducing larger acyl groups or for creating branched peptide structures. chemrxiv.org A study on oxytocin (B344502) analogues demonstrated that acetylation of a lysine side chain was effective in preventing C-terminal truncation in simulated intestinal fluid. chemrxiv.org This was achieved by reacting the lysine-containing peptide with an acetylating agent. chemrxiv.org This strategy could be applied to linaclotide by introducing a lysine residue into its sequence.
The synthesis of acylated peptides often utilizes standard solid-phase peptide synthesis (SPPS) methodologies. ub.edudaicelpharmastandards.com During SPPS, the peptide is built sequentially on a solid support. For N-terminal acylation, the final step before cleaving the peptide from the resin is the introduction of the acyl group. nih.gov For side-chain acylation, an orthogonal protection strategy is required for the lysine side chain to allow for its selective deprotection and subsequent acylation while the rest of the peptide remains protected.
Impact of Acylation on Peptide Conformation and Stability
Acylation can have a significant impact on the conformation and stability of linaclotide.
Conformational Effects: The addition of an acyl group can influence the peptide's folding and its final three-dimensional structure. While N-terminal acetylation is a relatively small modification, the introduction of bulkier acyl chains can induce more significant conformational changes. explorationpub.com These changes can either be beneficial, by pre-organizing the peptide into its active conformation, or detrimental, by disrupting the necessary structure for receptor binding. univie.ac.at For linaclotide, preserving the conformation dictated by the three disulfide bonds is paramount. vulcanchem.com
Stability Enhancement: A primary benefit of acylation is the enhancement of peptide stability.
Proteolytic Stability: By blocking the N-terminus or susceptible internal cleavage sites, acylation can significantly increase the half-life of peptides in the gastrointestinal tract. chemrxiv.orggtpeptide.com This is crucial for orally administered peptides like linaclotide, which are exposed to a harsh enzymatic environment. nih.gov
Chemical Stability: Acylation can also protect against certain chemical degradation pathways. However, the introduction of new functional groups can also introduce new potential degradation sites. For example, a patent on linaclotide formulations noted the presence of an acetylation product as a degradation product under certain storage conditions. google.com
The table below summarizes the potential impacts of acylation on linaclotide properties.
| Property | Impact of Acylation | Rationale |
| Proteolytic Stability | Increased | Blocks cleavage by exopeptidases and endopeptidases. chemrxiv.orggtpeptide.com |
| Receptor Binding | Potentially altered | Conformational changes may affect affinity for the guanylate cyclase-C receptor. |
| Solubility | Can be increased or decreased | Depends on the nature of the acyl group (e.g., hydrophilicity/hydrophobicity). |
| Conformation | Can be constrained or altered | The acyl group can introduce steric hindrance and new non-covalent interactions. explorationpub.com |
Purification and Characterization of Synthetic Intermediates and Final Products
The synthesis of a complex peptide like acylated linaclotide involves multiple steps, generating intermediates and a final crude product that requires rigorous purification and characterization.
Purification:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying peptides like linaclotide and its acylated derivatives. nih.govgoogle.com The crude peptide mixture is loaded onto a column containing a non-polar stationary phase (e.g., C18), and a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the peptides based on their hydrophobicity. nih.govgoogle.com Patents describe specific HPLC methods for the purification of linaclotide, which would be applicable to its acylated forms. google.com The process often involves adjusting the pH of the crude peptide solution before loading it onto the column. google.com
Lyophilization: After purification by HPLC, the fractions containing the pure peptide are typically freeze-dried (lyophilized) to obtain a stable powder. google.com
Characterization:
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthetic intermediates and the final this compound product. nih.gov This technique verifies that the correct amino acids have been incorporated and that the acylation has occurred as intended.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the synthesized peptide. nih.gov By comparing the retention time of the synthesized product to a reference standard, its identity can be further confirmed. The peak area of the desired product relative to the total peak area of all components provides a measure of its purity. daicelpharmastandards.com
Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the final peptide, ensuring that the correct sequence has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be employed to provide detailed information about the three-dimensional structure and conformation of the this compound in solution. univie.ac.at This is particularly important for understanding the impact of acylation on the peptide's folding.
The table below outlines the analytical techniques used in the purification and characterization process.
| Technique | Purpose |
| Preparative RP-HPLC | Purification of the crude peptide. nih.govgoogle.com |
| Analytical RP-HPLC | Assessment of purity and identity. nih.gov |
| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight. nih.gov |
| NMR Spectroscopy | Determination of three-dimensional structure and conformation. univie.ac.at |
| Amino Acid Analysis | Verification of amino acid composition. |
Molecular and Cellular Mechanisms of Action of Linaclotide and Its Analogues
Guanylate Cyclase-C (GC-C) Receptor Binding and Activation Kinetics
The initial step in the pharmacological action of acylated linaclotide (B608579) involves its binding to and activation of GC-C, a transmembrane receptor predominantly expressed on the apical surface of intestinal enterocytes. nih.govdrugbank.comjnmjournal.org This interaction is the starting point for a series of intracellular events.
Linaclotide, the parent compound of acylated linaclotide, demonstrates high-affinity and selective binding to the GC-C receptor. portico.orgresearchgate.netfrontiersin.org This binding is notably pH-independent, suggesting that linaclotide can effectively engage its target throughout the varying pH environments of the gastrointestinal tract. researchgate.netfrontiersin.orgresearchgate.net In vitro studies using human colon carcinoma T84 cells, which endogenously express the GC-C receptor, have been instrumental in quantifying this interaction. Competitive radioligand-binding assays have determined the inhibition constant (Ki) of linaclotide for GC-C receptors. In these T84 cells, linaclotide exhibited high-affinity binding with a Ki reported between 1.23 nM and 1.64 nM. researchgate.netnih.gov Further studies have identified both high- and low-affinity binding sites in T84 cells, with Ki values of approximately 1.24 nM for high-affinity sites and 122 nM for low-affinity sites. portico.org In rat intestinal mucosal cells, a similar high-affinity interaction was observed with a Ki of 4.2 nM. portico.org The binding affinity remains consistent across a range of pH levels, with Ki values of ~1.41 nM at pH 5.0 and ~1.64 nM at pH 8.0. portico.org
Interactive Data Table: Binding Affinity of Linaclotide for Guanylate Cyclase-C (GC-C) Receptors
| Cell/Tissue Type | Species | pH | Binding Affinity (Ki) | Reference |
| T84 Cells | Human | 7.4 | 1.23 - 1.64 nM | researchgate.net, nih.gov |
| T84 Cells (High Affinity) | Human | 7.0 | 1.24 ± 0.63 nM | portico.org |
| T84 Cells (Low Affinity) | Human | 7.0 | 122 ± 35 nM | portico.org |
| Intestinal Mucosal Cells | Rat | 7.4 | 4.2 ± 0.98 nM | portico.org |
| Intestinal Mucosal Membranes | Mouse | 5.0 | ~16.4 nM | portico.org |
Currently, detailed research findings from direct comparative studies on the GC-C activation kinetics between acylated and unthis compound are not extensively available in the public domain. The prevailing understanding is that this compound, as a salt form (linaclotide acetate), functions pharmacologically as linaclotide. Both linaclotide and its active metabolite, which is formed by the removal of the C-terminal tyrosine, bind to GC-C with similar affinities. nih.gov This suggests that the acylation does not significantly alter the primary interaction with the GC-C receptor. The therapeutic activity is driven by the peptide's core structure, which is preserved in the acylated form.
Ligand-Receptor Interaction Studies (e.g., Binding Affinity, Selectivity)
Intracellular Signaling Cascades Mediated by GC-C Activation
The binding of this compound to GC-C triggers the receptor's intracellular guanylate cyclase domain, initiating a cascade of signaling events within the intestinal epithelial cell.
Upon activation by linaclotide, GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govjnmjournal.orgnih.gov This leads to a significant, concentration-dependent increase in intracellular cGMP levels. researchgate.netfrontiersin.orggastroenterologyandhepatology.net In human T84 cells, linaclotide has been shown to be a potent stimulator of cGMP accumulation, with an EC50 (the concentration required to induce 50% of the maximal activity) of approximately 99 nM. researchgate.netnih.gov Another study reported an EC50 of 3.7 nM for cGMP accumulation in the same cell line. nih.govacs.org The levels of cGMP produced in response to linaclotide are significantly higher than those produced by the endogenous GC-C ligands, guanylin (B122020) and uroguanylin (B126073). portico.orgfrontiersin.orggastroenterologyandhepatology.net This robust accumulation of cGMP is the central pivot of the downstream signaling pathway.
Interactive Data Table: Linaclotide-Induced cGMP Accumulation in T84 Cells
| Parameter | Value | Reference |
| EC50 | 99 nM | researchgate.net, nih.gov |
| EC50 | 3.7 ± 0.5 nM | acs.org, nih.gov |
The elevated intracellular concentrations of cGMP act as a second messenger, leading to the activation of cGMP-dependent protein kinase II (PKG-II), also known as cGKII. nih.govresearchgate.netresearchgate.net PKG-II is a primary effector of cGMP signaling in intestinal epithelial cells. nih.govsonwuapi.com The activation of this kinase is a critical step that links cGMP production to the subsequent physiological responses.
Activated PKG-II subsequently phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel located on the apical membrane of intestinal epithelial cells. nih.govresearchgate.netresearchgate.net This phosphorylation event activates the CFTR channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. nih.govdrugbank.com This efflux of anions increases intraluminal salt and water, which in turn accelerates intestinal transit. jnmjournal.org Studies have shown that linaclotide treatment results in robust recruitment and trafficking of CFTR to the apical surface of intestinal cells, a process dependent on the activation of the GC-C/cGMP/PKG-II pathway. nih.gov
Activation of cGMP-Dependent Protein Kinase II (PKG-II)
Extracellular cGMP Signaling and Nociceptor Modulation
The activation of guanylate cyclase-C (GC-C) by its agonists, such as linaclotide and its acylated forms, initiates a signaling cascade that extends beyond the intestinal epithelial cells. frontiersin.org A key component of this pathway's analgesic effect is the generation and subsequent release of cyclic guanosine-3′,5′-monophosphate (cGMP) into the extracellular space. frontiersin.orgresearchgate.net This process establishes a novel mechanism for regulating visceral sensation, where extracellular cGMP acts as a paracrine signaling molecule. researchgate.netnih.gov Evidence from preclinical models demonstrates that the visceral analgesic effects of linaclotide are mediated by this GC-C-dependent peripheral sensory mechanism. frontiersin.org The resulting increase in submucosal cGMP modulates the function of intestinal nociceptors, leading to peripheral analgesia. frontiersin.orgpatsnap.com This effect can be replicated by the administration of exogenous cGMP, confirming the central role of the GC-C/extracellular cGMP pathway in inhibiting colonic nociception and reducing visceral pain. frontiersin.org This pain-regulating pathway operates independently from the effects on bowel function. frontiersin.org
Mechanisms of cGMP Efflux from Intestinal Epithelial Cells
Following the activation of GC-C on the apical surface of intestinal epithelial cells and the subsequent rise in intracellular cGMP, this second messenger is actively transported out of the cell. frontiersin.orgresearchgate.net This efflux is not a passive process but is mediated by specific membrane-bound transport proteins, often referred to as cGMP efflux pumps. researchgate.net Research has identified multidrug resistance-associated protein 4 (MRP4), an anion channel, as a key transporter responsible for this process. researchgate.netnih.gov MRP4 is expressed on both the apical and basolateral membranes of the intestinal epithelium. nih.gov The basolateral transport is particularly crucial for the analgesic mechanism, as it allows cGMP to be released from the epithelial cells into the underlying submucosa. researchgate.netnih.gov This targeted release enables the extracellular cGMP to interact with adjacent sensory nerve fibers. researchgate.net
Interactions with Colonic Nociceptors and Visceral Hypersensitivity Pathways
Extracellular cGMP, released into the submucosa, directly interacts with and inhibits colonic nociceptors, the primary afferent neurons that sense noxious stimuli. frontiersin.orgresearchgate.net Studies have shown that linaclotide itself does not directly inhibit these neurons, as the GC-C receptor is expressed on the mucosal epithelial cells, not on the neurons. researchgate.netnih.gov The analgesic effect is therefore mediated by the extracellular cGMP produced by the epithelial cells. researchgate.netnih.gov This mechanism has been shown to be particularly effective in animal models of chronic visceral hypersensitivity (CVH), a condition characterized by heightened pain perception in the gut. frontiersin.orgjci.org
In mouse models of CVH, linaclotide and uroguanylin were found to reverse chronic mechanical hypersensitivity in colonic high-threshold splanchnic serosal nociceptors. frontiersin.org The inhibition of these hypersensitive nociceptors was more potent than the inhibition observed in nociceptors from healthy animals. frontiersin.org Chronic administration of linaclotide in CVH models not only reduced colonic hypersensitivity but also reversed neuroplastic changes, such as the sprouting of colonic afferent nerves in the spinal cord, which are associated with chronic pain states. jci.orgironwoodpharma.com The direct application of extracellular cGMP has been shown to inhibit both mouse colonic nociceptors and human dorsal root ganglion (DRG) neurons, confirming its role as the key neuromodulator in this pathway. nih.govjci.org
| Finding | Model | Effect | Reference |
| Analgesic Effect | Mouse models of visceral pain | Linaclotide administration reversed colonic hypersensitivity. | frontiersin.org |
| Nociceptor Inhibition | Ex vivo mouse colonic nociceptors | Linaclotide inhibited nociceptors with greater efficacy in models of chronic visceral hypersensitivity. | frontiersin.orgresearchgate.net |
| Spinal Cord Signaling | Healthy mice | Intra-colonic linaclotide reduced signaling of noxious colorectal distention to the spinal cord. | researchgate.net |
| Neuroplasticity Reversal | Mouse model of CVH | Chronic linaclotide treatment reversed the sprouting of colonic afferent nerves in the spinal cord. | ironwoodpharma.com |
| Cross-Organ Sensitization | Mouse model of CVH | Daily linaclotide reversed persistent bladder afferent hypersensitivity, an effect driven by reduced nociceptive signaling from the colon. | jci.orgjci.org |
Comparative Molecular Pharmacology of Linaclotide and its Acylated Variants in Cell-Based Models
Linaclotide is a 14-amino acid peptide that is structurally related to the endogenous hormones guanylin and uroguanylin. drugbank.comwikipedia.org Acylated variants, such as linaclotide acetate (B1210297), maintain the core 14-amino acid cyclic peptide structure of the parent compound, including the three critical disulfide bonds that ensure biological activity. vulcanchem.com The primary pharmacological action for both linaclotide and its acylated forms is the potent and selective agonism of GC-C. patsnap.comvulcanchem.com
In cell-based models using human colon carcinoma T84 cells, which natively express the GC-C receptor, linaclotide demonstrates high-affinity, pH-independent binding. frontiersin.orgnih.gov This binding stimulates a significant, concentration-dependent accumulation of intracellular cGMP. frontiersin.org Studies evaluating various analogues of linaclotide have sought to improve its gastrointestinal stability while retaining its pharmacological activity. acs.orgsci-hub.se Modifications have included stabilizing the C-terminus and altering the disulfide bonds. sci-hub.se Most designed analogues with improved stability retained the ability to increase cGMP levels at nanomolar concentrations in T84 cells, although some modifications, like N-to-C-terminal backbone cyclization, significantly reduced potency. acs.orgnih.gov
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Pharmacological Activity | Reference |
| Linaclotide | C59H79N15O21S6 | 1526.74 | 14-amino acid cyclic peptide with 3 disulfide bonds. | Potent and selective GC-C agonist; stimulates cGMP production. | drugbank.comvulcanchem.com |
| Linaclotide Acetate | C61H83N15O23S6 | 1586.8 | Acylated derivative of linaclotide; core peptide structure is preserved. | Functions as a potent and selective GC-C agonist, similar to the parent compound. | vulcanchem.com |
| MM-419447 | Not specified | Not specified | Active metabolite of linaclotide, formed by cleavage of the C-terminal tyrosine. | Active GC-C agonist. | drugbank.comnih.gov |
Potential Beyond-GC-C Mediated Pathways (e.g., extraintestinal GC-C signaling)
While the primary actions of linaclotide and its analogues are mediated by GC-C receptors within the intestinal epithelium, evidence is emerging for the existence and functional relevance of extraintestinal GC-C signaling pathways. nih.govfrontiersin.org GC-C receptors have been identified in tissues outside the intestine, although typically at much lower levels. frontiersin.org These extraintestinal GC-C pathways have been suggested to contribute to the regulation of food intake and may even be linked to symptoms associated with attention deficit hyperactivity disorder. nih.govnih.gov
Furthermore, the effects of intestinal GC-C activation can extend to other organ systems through neuronal cross-sensitization pathways. jci.org For instance, in preclinical models, colitis-induced chronic colonic hypersensitivity leads to a subsequent persistent hypersensitivity of bladder afferent pathways, resulting in bladder dysfunction even without direct bladder pathology. jci.orgjci.org Daily administration of linaclotide, acting solely within the gastrointestinal tract, was shown to reverse not only the colonic afferent hypersensitivity but also the persistent bladder hypersensitivity. jci.orgjci.org This demonstrates that linaclotide does not directly inhibit bladder afferents; rather, the normalization of bladder function occurs indirectly through the reduction of nociceptive signaling from the colon, highlighting a mechanism of visceral organ crosstalk. jci.orgironwoodpharma.com
Preclinical Pharmacological and Mechanistic Investigations of Acylated Linaclotide
In Vitro Assays of Intestinal Epithelial Cell Function
Fluid and Electrolyte Secretion Studies in Cell Lines (e.g., T84, Caco-2)
Acylated linaclotide (B608579), a guanylate cyclase-C (GC-C) agonist, stimulates intestinal fluid and electrolyte secretion through a well-defined signaling cascade. texas.gov In vitro studies using human colonic epithelial cell lines, such as T84 and Caco-2, have been instrumental in elucidating this mechanism. nih.gov
Upon binding to GC-C receptors on the luminal surface of intestinal epithelial cells, acylated linaclotide triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). vulcanchem.com This leads to an elevation of intracellular cGMP levels. frontiersin.org In T84 cells, linaclotide has been shown to stimulate the accumulation of cGMP in a concentration-dependent manner. gastroenterologyandhepatology.netnih.gov
The increased intracellular cGMP then activates cGMP-dependent protein kinase II (PKG-II). drugbank.com This activation of PKG-II results in the phosphorylation and subsequent opening of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. nih.govdrugbank.com The opening of the CFTR channel promotes the secretion of chloride and bicarbonate ions into the intestinal lumen. drugbank.comfda.gov This efflux of anions creates an osmotic gradient that draws water into the lumen, thereby increasing intestinal fluid secretion. openaccessjournals.comnih.gov
Studies in Caco-2 cell monolayers have demonstrated that linaclotide increases both intracellular and extracellular cGMP levels. hres.ca The extracellular release of cGMP is an active process mediated by efflux transporters. hres.ca Furthermore, research has shown that linaclotide treatment of T84 and Caco-2BBe cells leads to an increase in the amount of CFTR at the cell surface, suggesting that linaclotide not only activates existing channels but also promotes their translocation to the apical membrane. nih.govnih.gov
Table 1: Effect of this compound on Intestinal Epithelial Cell Lines
| Cell Line | Key Findings | References |
|---|---|---|
| T84 | Stimulates cGMP accumulation in a concentration-dependent manner. | gastroenterologyandhepatology.netnih.gov |
| Increases cell surface CFTR levels. | nih.govnih.gov | |
| Both linaclotide and its active metabolite stimulate intracellular cGMP production. | hres.ca | |
| Caco-2 | Increases both intracellular and extracellular cGMP. | hres.ca |
| Induces basolateral and apical cGMP efflux. | hres.ca | |
| Caco-2BBe | Increases cell surface CFTR levels. | nih.govnih.gov |
Membrane Permeability and Transport Characteristics
The cell membrane, primarily a phospholipid bilayer, is inherently impermeable to charged and large polar molecules. pressbooks.pub The transport of such molecules across the membrane is facilitated by specialized protein channels and transporters. libretexts.org
This compound is a 14-amino acid peptide and, due to its size and charge, has minimal oral bioavailability, with studies showing very low systemic absorption (approximately 0.1%). nih.govresearchgate.net This indicates that the peptide has limited ability to passively diffuse across the intestinal epithelial barrier. Its therapeutic action is primarily localized to the luminal surface of the gastrointestinal tract. texas.govdrugbank.com
The primary mechanism of linaclotide does not involve its own transport across the cell membrane but rather its binding to the extracellular domain of the GC-C receptor. frontiersin.orgdrugbank.com This interaction initiates an intracellular signaling cascade without the need for the peptide to enter the cell. vulcanchem.com
However, the product of this signaling, cGMP, is actively transported out of intestinal epithelial cells. hres.ca This efflux of cGMP into the submucosal space is thought to play a role in the analgesic effects of linaclotide by modulating the activity of visceral afferent nerves. openaccessjournals.com Studies have shown that this transport is mediated by cGMP efflux pumps, such as multidrug-resistance proteins (MRP) 4 and 5. frontiersin.org
The acylation of linaclotide, while potentially influencing its stability and solubility, does not fundamentally alter its membrane permeability characteristics. vulcanchem.com The core peptide structure, with its three disulfide bonds, is maintained, and the compound continues to act as a luminal agent with minimal systemic exposure. vulcanchem.com
Enzymatic Stability and Degradation Profiling in Biological Matrices (e.g., Jejunal Fluid)
The stability of this compound in the gastrointestinal environment is crucial for its pharmacological activity. In vitro studies have demonstrated that linaclotide is resistant to degradation by pepsin in simulated gastric fluid, indicating its stability in the acidic environment of the stomach. nih.govresearchgate.netnih.gov It is also resistant to hydrolysis by other digestive enzymes like trypsin and chymotrypsin (B1334515) under non-reducing conditions. nih.gov
However, in the intestinal lumen, linaclotide undergoes metabolic degradation. The primary initial step is the proteolytic removal of the C-terminal tyrosine residue by carboxypeptidase A in the duodenum and jejunum. nih.gov This results in the formation of a principal active metabolite, MM-419447 (des-Tyr14-linaclotide), which is also a potent GC-C agonist. nih.govacs.org
Further degradation of both linaclotide and its active metabolite occurs through the reduction of their disulfide bonds, followed by proteolysis into smaller, inactive peptides and naturally occurring amino acids, which can then be absorbed. drugbank.com
Incubation of linaclotide in mouse jejunal fluid in vitro showed that the parent compound was completely broken down within 30 minutes, with a half-life of approximately 30 minutes. nih.gov The active metabolite was also fully degraded within 60 minutes. nih.gov Another study reported a half-life of 54 ± 3 minutes for linaclotide in simulated intestinal fluid (SIF). acs.org
Table 2: Enzymatic Stability of Linaclotide in Biological Fluids
| Biological Matrix | Finding | References |
|---|---|---|
| Simulated Gastric Fluid (pH 1) | Stable after 3 hours of incubation; resistant to pepsin. | nih.govresearchgate.netnih.gov |
| Mouse Jejunal Fluid (in vitro) | Completely broken down within 30 minutes (half-life of 30 minutes). | nih.gov |
| Simulated Intestinal Fluid (SIF) | Half-life of 54 ± 3 minutes. | acs.org |
Animal Model Studies of Gastrointestinal Physiology
Evaluation of Intestinal Transit Acceleration in Rodent Models
Animal models have consistently demonstrated that this compound accelerates gastrointestinal transit. texas.govdrugbank.comfda.gov This pro-motility effect is a direct consequence of the increased intestinal fluid secretion stimulated by GC-C activation. fda.govnih.gov
In rodent models, oral administration of linaclotide has been shown to dose-dependently increase the rate of gastrointestinal transit. nih.govresearchgate.net For instance, in rats, linaclotide significantly increased transit rates at doses of 5 µg/kg and higher. gastroenterologyandhepatology.netnih.gov This effect was observed in both male and female rats. gastroenterologyandhepatology.net
Studies using wild-type and GC-C null mice have confirmed that the pro-transit effect of linaclotide is dependent on the presence of the GC-C receptor. gastroenterologyandhepatology.net In wild-type mice, linaclotide significantly accelerated the transit of activated charcoal through the small bowel, whereas no such effect was observed in GC-C null mice. gastroenterologyandhepatology.net
Interestingly, studies in cystic fibrosis (CF) mouse models, which lack functional CFTR, have shown that linaclotide can still improve intestinal transit. nih.gov This suggests a CFTR-independent mechanism may also contribute to its pro-motility effects, possibly through the inhibition of the sodium/hydrogen exchanger 3 (NHE3), which would reduce fluid absorption and thus increase luminal fluidity. nih.gov
Table 3: Effect of this compound on Intestinal Transit in Rodent Models
| Animal Model | Key Findings | References |
|---|---|---|
| Rats | Dose-dependent increase in gastrointestinal transit rates (≥5 µg/kg). | gastroenterologyandhepatology.netnih.gov |
| Wild-type Mice | Significantly accelerated small bowel transit. | gastroenterologyandhepatology.net |
| GC-C Null Mice | No effect on intestinal transit, demonstrating GC-C dependence. | gastroenterologyandhepatology.net |
| Cystic Fibrosis (CF) Mice | Improved intestinal transit, suggesting a CFTR-independent mechanism. | nih.gov |
Assessment of Visceral Pain and Hypersensitivity Reduction in Animal Models
A key therapeutic benefit of this compound, particularly in the context of irritable bowel syndrome with constipation (IBS-C), is its ability to reduce visceral pain and hypersensitivity. drugbank.comfda.govopenaccessjournals.com This analgesic effect is believed to be mediated by the increase in extracellular cGMP in the submucosa, which modulates the activity of colonic nociceptors. texas.govdrugbank.com
The antinociceptive properties of linaclotide have been demonstrated in several mechanistically distinct rodent models of visceral hypersensitivity. mdpi.comnih.gov These include models of inflammatory pain, such as trinitrobenzene sulfonic acid (TNBS)-induced colitis, and non-inflammatory, stress-induced hypersensitivity models like partial restraint stress (PRS) and water avoidance stress (WAS). nih.govjnmjournal.org
In a TNBS-induced model of colonic allodynia in rats, linaclotide significantly reduced the number of abdominal contractions in response to colorectal distension, a measure of visceral pain, without affecting the physical properties of the colon wall. nih.gov Importantly, this effect was observed only in hypersensitive conditions and not under basal (normal) conditions. nih.gov Furthermore, the analgesic effect was absent in GC-C null mice, confirming that this action is also mediated through the GC-C receptor. gastroenterologyandhepatology.netnih.gov
In the WAS and PRS models in rats, linaclotide also significantly attenuated colonic hypersensitivity. nih.gov These findings from various animal models provide strong preclinical evidence for the visceral analgesic effects of linaclotide. drugbank.commdpi.comnih.gov
Table 4: Effect of this compound on Visceral Pain in Animal Models
| Animal Model | Type of Hypersensitivity | Key Findings | References |
|---|---|---|---|
| Rats with TNBS-induced colitis | Inflammatory | Significantly decreased abdominal contractions in response to colorectal distension. | gastroenterologyandhepatology.netnih.gov |
| GC-C Null Mice with TNBS-induced colitis | Inflammatory | No reduction in hypersensitivity, confirming GC-C dependence. | gastroenterologyandhepatology.netnih.gov |
| Rats in Partial Restraint Stress (PRS) model | Non-inflammatory (Stress-induced) | Significantly decreased colonic hypersensitivity. | nih.gov |
| Rats in Water Avoidance Stress (WAS) model | Non-inflammatory (Stress-induced) | Significantly decreased colonic hypersensitivity. | nih.gov |
Investigating Fluid Secretion in Isolated Intestinal Loop Models
Preclinical studies utilizing isolated intestinal loop models have been instrumental in elucidating the primary mechanism of this compound. In these models, linaclotide exposure leads to a significant and dose-dependent increase in intestinal fluid secretion. nih.govisciii.es This effect is a direct consequence of its action as a potent and selective guanylate cyclase-C (GC-C) agonist. researchgate.netnih.gov
Upon binding to GC-C receptors on the luminal surface of the intestinal epithelium, linaclotide triggers an increase in the intracellular concentration of the second messenger, cyclic guanosine-3',5'-monophosphate (cGMP). nih.govresearchgate.net This elevation in intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. asm.orgasm.org The resulting osmotic gradient drives water into the intestine, increasing the luminal fluid content. openaccessjournals.com
Studies in surgically ligated small intestinal loops of rats demonstrated that linaclotide-induced fluid secretion is accompanied by a significant increase in intraluminal cGMP levels. nih.gov Furthermore, investigations using intestinal enteroids—three-dimensional ex vivo cultures that mimic the intestinal epithelium—corroborated these findings. In these models, linaclotide induced dose- and time-dependent fluid accumulation and luminal swelling, an effect that was absent in enteroids from GC-C null mice and could be blocked by a CFTR inhibitor. asm.org
Comparative Pharmacodynamics of this compound in Preclinical Models
The pharmacodynamic effects of linaclotide have been characterized through comparative studies in various preclinical models, most notably by contrasting its activity in wild-type (wt) animals with genetically modified GC-C null mice. These studies have been crucial in confirming that the observed pharmacological effects are mechanistically linked to the activation of the GC-C receptor. researchgate.net
In wt mice, orally administered linaclotide significantly accelerates gastrointestinal transit and induces fluid secretion. researchgate.net Conversely, these effects are absent in GC-C null mice, providing definitive evidence that linaclotide's pro-secretory and pro-motility actions are mediated exclusively through its target receptor. isciii.esresearchgate.net
Beyond its effects on transit and secretion, linaclotide has demonstrated potent antinociceptive (pain-reducing) properties in animal models of visceral pain. openaccessjournals.comdrugbank.com In models of chronic visceral hypersensitivity, linaclotide was effective at reducing abdominal muscle contractions in response to colorectal distension in wt mice, but not in GC-C null mice. isciii.es This suggests that the analgesic effects are also dependent on GC-C activation. The proposed mechanism for this pain relief involves the increase in extracellular cGMP, which is thought to decrease the activity of pain-sensing nerves. nih.govdrugbank.com
Investigations into Systemic Exposure and Localized Action in Animal Models
A key characteristic of this compound, consistent with its parent compound, is its minimal systemic absorption and localized action within the gastrointestinal tract. nih.govresearchgate.net Pharmacokinetic analyses in multiple animal species have consistently demonstrated very low oral bioavailability, estimated to be around 0.1% to less than 0.2%. nih.govresearchgate.netopenaccessjournals.com
Following oral administration of clinically relevant doses in animal models, plasma concentrations of linaclotide and its primary active metabolite are typically below the lower limit of quantitation. drugbank.comnih.gov This negligible systemic exposure is a critical feature, as the therapeutic target, the GC-C receptor, is located on the luminal (apical) surface of intestinal epithelial cells. openaccessjournals.comdrugbank.com Therefore, the pharmacological effects are elicited locally within the gut without the need for systemic absorption. nih.govresearchgate.net
This localized mechanism is further supported by the fact that linaclotide is degraded by proteases within the intestinal lumen. researchgate.net Its stability in simulated gastric fluid ensures it reaches its site of action in the intestine. nih.gov The minimal systemic exposure underscores the compound's targeted action, confining its primary pharmacodynamic effects to the gastrointestinal system. nih.gov
Exploration of Novel Preclinical Applications and Mechanistic Insights
This compound's mechanism extends beyond fluid secretion to include significant modulation of the gut-brain axis, particularly in the context of neuro-gastrointestinal signaling and visceral pain. frontiersin.orgnih.gov The gut and brain are in constant bidirectional communication, and peptide hormones released from the gut can regulate appetite and other functions by acting on the vagus nerve or key brain regions. nih.govacs.org
Linaclotide's activation of GC-C and subsequent increase in cGMP is believed to be central to its analgesic effects. drugbank.com In animal models, this increase in cGMP, particularly in the extracellular space, has been shown to decrease the activity of pain-sensing colonic nociceptors, thereby reducing visceral hypersensitivity. drugbank.comresearchgate.net This provides a mechanistic basis for the observed pain relief that is distinct from the compound's effects on bowel motility.
Some research has also pointed to a potential role for the GC-C pathway in a gut-hypothalamus endocrine axis that may regulate appetite and food intake, though this is an emerging area of investigation. researchgate.net By influencing afferent nerve signaling from the gut, GC-C agonists like this compound represent a therapeutic strategy that leverages the gut-brain axis to treat symptoms of gastrointestinal disorders. frontiersin.orgmdpi.com
A compelling area of preclinical research is the potential for GC-C agonists like this compound in colorectal cancer (CRC) chemoprevention. nih.gov The GC-C receptor is increasingly recognized as an intestinal tumor suppressor. researchgate.netnih.gov Its signaling pathway is crucial for regulating key cellular processes like epithelial cell growth and maintaining homeostasis. researchgate.net
A critical step in the development of many colorectal cancers is the silencing of this pathway through the loss of its endogenous hormone ligands, guanylin (B122020) and uroguanylin (B126073). researchgate.netjefferson.edu This loss leaves the GC-C receptor dormant, removing its growth-controlling influence and contributing to tumorigenesis. jefferson.edu
This observation has led to the "ligand replacement" hypothesis, which proposes that oral administration of a stable GC-C agonist could reactivate this tumor-suppressing pathway. nih.gov Preclinical studies support this concept, showing that GC-C signaling can inhibit the cell cycle in human colon carcinoma cells. jefferson.edu In a phase I study, oral linaclotide was shown to activate GC-C in the human colorectum, resulting in increased cGMP and a reduction in a marker of cell proliferation. nih.gov This suggests that activating the GC-C pathway with an exogenous agonist could be a viable strategy for targeted cancer prevention. nih.govveeva.com
Emerging research indicates a potential role for this compound in modulating the gut microbiome and its metabolic byproducts, which have systemic health implications. researchgate.net One such metabolite is trimethylamine (B31210) N-oxide (TMAO), which is derived from dietary nutrients like choline (B1196258) and L-carnitine through a two-step process involving gut microbial enzymes and subsequent oxidation in the liver. nih.govahajournals.orgresearchgate.net Elevated plasma levels of TMAO have been associated with an increased risk of adverse cardiovascular events. nih.govahajournals.org
Recent preclinical evidence suggests that linaclotide may influence this pathway. In a murine model of renal failure, treatment with linaclotide was found to decrease plasma levels of TMAO. nih.gov The proposed mechanism for this effect was the amelioration of gut barrier function, specifically by improving the expression of the tight junction protein claudin-1. nih.gov By strengthening the gut barrier, linaclotide may reduce the translocation of microbial products and modulate the metabolic environment of the gut.
Another study investigating the impact of linaclotide on patients with irritable bowel syndrome with constipation found that the treatment significantly modified the gut microbiome. researchgate.net Notably, the efficacy of linaclotide was associated with an enrichment of the bacterial genus Blautia, which was also positively correlated with concentrations of short-chain fatty acids (SCFAs), another class of important microbiota-derived metabolites. researchgate.net These findings suggest that the therapeutic effects of this compound may be partially mediated through its influence on the composition and metabolic output of the gut microbiota.
Potential in Colorectal Cancer Prevention through GC-C Tumor Suppressor Functions
Advanced In Vitro Models for Compound Screening and Mechanistic Elucidation
The development and application of sophisticated in vitro models that more accurately recapitulate the complex physiology of the human intestine have become instrumental in the preclinical evaluation of therapeutic compounds. These models offer a significant advantage over traditional cell line monocultures by providing a microenvironment that includes multiple cell types and preserves the three-dimensional architecture and functional characteristics of the native tissue. For a compound like this compound, which has a targeted, local mechanism of action within the gastrointestinal tract, these advanced systems are invaluable for detailed mechanistic investigation and for screening new potential therapeutic agents. They allow for a nuanced understanding of cellular and molecular interactions that are not possible to dissect in animal models or human clinical trials.
Application of Intestinal Organoid Systems (Enteroids)nih.gov
Intestinal organoids, or enteroids, are three-dimensional structures grown from adult stem cells that self-organize to replicate the cytoarchitecture and function of the intestinal epithelium. These models contain all the major epithelial cell lineages, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells, arranged in crypt- and villus-like domains. This makes them a powerful tool for studying the direct effects of luminally-acting drugs like this compound on epithelial transport and function.
Recent research has utilized human duodenal enteroids to further elucidate the mechanisms of action of linaclotide. researchgate.netnih.gov Studies using these models have confirmed that linaclotide stimulates the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells. researchgate.net To facilitate such studies, researchers have developed "apical-out" or reverse-polarity duodenal enteroids, which present the apical membrane outwards, allowing for direct application of compounds like linaclotide to their target receptor. researchgate.netnih.gov
The table below summarizes key findings from studies using human duodenal enteroids to investigate the effects of linaclotide.
| Feature Investigated | Model System | Treatment | Key Finding | Citation |
| Ion Transporter Localization | Apical-out human duodenal enteroids | Linaclotide | Increased apical brush border expression of Down-regulated in adenoma (DRA/SLC26A3). | researchgate.netnih.gov |
| Ion Transporter Localization | Apical-out human duodenal enteroids (Non-CF and CF) | Linaclotide | Increased apical DRA expression in both non-CF and CF enteroids, particularly with CFTR inhibition. | researchgate.net |
| Organoid Swelling | Mouse intestinal organoids (WT, F508del, null) | Linaclotide (10 µM) | Swelling observed in wild-type (WT) organoids, indicating fluid secretion. No swelling in F508del or null organoids, demonstrating CFTR-dependence for this effect. | ironwoodpharma.com |
Co-culture Models for Epithelial-Neural Interactions
A significant component of the therapeutic effect of this compound is its ability to reduce visceral pain, a common symptom in disorders like irritable bowel syndrome with constipation (IBS-C). researchgate.netfrontiersin.org This analgesic effect is thought to be mediated by the local action of the compound on the intestinal epithelium, which then communicates with underlying sensory neurons. frontiersin.org Co-culture models that combine intestinal epithelial cells with neurons are emerging as a critical tool to study these epithelial-neural interactions directly.
These models typically involve growing intestinal epithelial cells, sometimes as a polarized monolayer or as organoids, in close proximity to primary sensory neurons, such as those from dorsal root ganglia (DRG). frontiersin.org This setup allows researchers to investigate how epithelial-derived signals, stimulated by compounds like this compound, modulate neuronal activity. For example, enteroendocrine cells within the epithelium, particularly a specialized type known as neuropod cells, can form synapse-like connections with peripheral neurons, providing a direct pathway for gut-to-brain signaling. frontiersin.org
The mechanism of linaclotide-induced analgesia involves the activation of GC-C on epithelial cells, leading to the production and secretion of cyclic guanosine monophosphate (cGMP). researchgate.netfrontiersin.org This extracellular cGMP is then believed to act on and inhibit the activity of colonic nociceptors (pain-sensing nerves), thereby reducing visceral hypersensitivity. researchgate.netfrontiersin.org Co-culture systems provide a platform to test this hypothesis directly. Studies have shown that the hyperexcitability of DRG neurons requires close proximity to neuropod cells, suggesting a synaptic or paracrine interaction. frontiersin.org By applying this compound to the epithelial layer in a co-culture system and measuring the subsequent electrical activity or release of pain-related neurotransmitters from the neurons, researchers can dissect the molecular and cellular basis of its pain-relieving effects. This approach helps to confirm that the analgesic properties are a result of local epithelial signaling and not systemic drug exposure. frontiersin.org
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to defining the precise atomic arrangement and conformational landscape of acylated linaclotide (B608579). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS/MS) are particularly powerful in providing detailed insights into its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution, offering insights into their native conformation and the connectivity of disulfide bonds. For linaclotide, NMR studies have been crucial in establishing its compact structure, which is stabilized by three intramolecular disulfide bridges. uow.edu.au
In the context of acylated linaclotide, NMR spectroscopy would be employed to:
Confirm Disulfide Bonding: The characteristic disulfide bond pattern of linaclotide (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³) is critical for its biological activity. nih.gov 2D NMR experiments, such as TOCSY and NOESY, would be used to confirm that the acylation process does not alter this essential connectivity. nih.gov
Elucidate Acyl Chain Conformation: Specialized NMR techniques can provide information about the conformation and dynamics of the attached acyl chain, including its proximity to different parts of the peptide backbone.
| NMR Parameter | Information Gained for this compound |
| Chemical Shifts | Detects local and global conformational changes upon acylation. |
| Nuclear Overhauser Effects (NOEs) | Provides inter-proton distance constraints to define the 3D structure. |
| J-Couplings | Gives information on dihedral angles within the peptide backbone and side chains. |
| Diffusion Ordered Spectroscopy (DOSY) | Measures the hydrodynamic radius, indicating changes in overall size and shape. |
Tandem mass spectrometry (MS/MS) is a highly sensitive technique used to verify the amino acid sequence and pinpoint the location of post-translational modifications, such as acylation. uow.edu.au This method involves the fragmentation of the parent ion and analysis of the resulting fragment ions to deduce the peptide's primary structure.
For this compound, MS/MS analysis is critical for:
Verifying the Acylation Site: By analyzing the fragmentation pattern, the exact amino acid residue to which the acyl group is attached can be determined. The presence of an acylation on an N-terminal amino acid allows for the formation of a b1 product ion, which is not typically observed in unmodified peptides. uow.edu.au
Confirming the Mass of the Acyl Group: The mass difference between the acylated and non-acylated peptide precisely identifies the type of acyl group that has been conjugated.
Sequencing the Peptide Backbone: MS/MS confirms that the primary amino acid sequence of linaclotide remains intact during the acylation process. While techniques like SORI-CAD can lead to facile losses of the fatty acid group, Electron Capture Dissociation (ECD) has been shown to provide full sequence coverage and clear identification of the modification site and structure. nih.gov
Acylated peptides have been observed to fragment in a manner similar to their unmodified counterparts, although higher collision energies may be required to achieve the same degree of fragmentation as the acyl chain length increases. uow.edu.au
| MS/MS Fragmentation Ion Type | Structural Information for this compound |
| b- and y-ions | Confirms the amino acid sequence of the peptide backbone. |
| Reporter Ions | Can indicate the presence and location of the acyl modification. |
| Neutral Loss | The loss of the acyl moiety can be a characteristic fragmentation pathway. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Disulfide Connectivity
Computational Modeling and Molecular Dynamics Simulations
Computational approaches provide a powerful complement to experimental techniques, offering a dynamic view of the molecular structure and its interactions.
Molecular dynamics (MD) simulations can predict the conformational landscape and flexibility of this compound. These simulations model the movement of atoms over time, providing insights into:
Structural Stability: MD simulations can assess how acylation impacts the stability of the peptide's three-dimensional structure. Studies on linaclotide have shown it to be a rigid molecule, and simulations can determine if the acyl chain alters this rigidity. creative-proteomics.comrsc.org
Understanding how this compound interacts with its target receptor, guanylate cyclase-C (GC-C), is crucial. MD simulations can model the binding process at an atomic level. uow.edu.au These simulations can:
Predict Binding Modes: Computational docking and MD simulations can predict how the acylated peptide fits into the receptor's binding pocket.
Analyze Binding Energetics: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity. nih.govtandfonline.com For other acylated peptides, these simulations have shown that hydrophobic interactions between the fatty acid chain and the receptor can significantly contribute to the binding affinity. nih.govtandfonline.com
Identify Key Interactions: The simulations can highlight the specific amino acid residues on both the peptide and the receptor that are critical for the binding interaction.
Prediction of this compound Conformation and Flexibility
Impact of Acylation on Three-Dimensional Structure and Stability
The addition of an acyl chain to linaclotide is expected to have a significant impact on its physicochemical properties, including its three-dimensional structure and stability. raineslab.com
Crystallography and X-ray Diffraction Studies of Related Peptide Structures
The three-dimensional architecture of peptides is crucial for their biological function. Techniques such as X-ray crystallography and X-ray powder diffraction (XRPD) provide high-resolution data, offering profound insights into the conformational states, structural stability, and molecular interactions of peptides like linaclotide and its analogs.
High-Resolution Crystal Structure of Linaclotide
Despite the challenges often associated with crystallizing peptides, the X-ray crystal structure of linaclotide was successfully determined to a resolution of 1.59 Å. rhhz.netccspublishing.org.cnccspublishing.org.cn This was achieved through the innovative technique of racemic protein crystallography, which involves crystallizing an equimolar mixture of the naturally occurring L-peptide and its synthetic D-enantiomer. ccspublishing.org.cnccspublishing.org.cn The resulting crystals belonged to the P1 space group. rhhz.net
The crystal structure revealed that linaclotide adopts a very compact, tight spatial structure characterized by three β-turns. rhhz.netccspublishing.org.cnccspublishing.org.cn This conformation is rigidly stabilized by three intramolecular disulfide bonds with the connectivity Cys¹-Cys⁶, Cys²-Cys¹⁰, and Cys⁵-Cys¹³. rhhz.netccspublishing.org.cn This dense architecture is fundamental to the peptide's stability and its potent activity as a guanylate cyclase-C (GC-C) agonist. harvard.edu
Table 1: Crystallographic Data for Linaclotide
| Parameter | Value | Reference |
|---|---|---|
| Method | Racemic Protein Crystallography | rhhz.netccspublishing.org.cnccspublishing.org.cn |
| Resolution | 1.59 Å | rhhz.netccspublishing.org.cn |
| Space Group | P1 | rhhz.net |
| Key Structural Features | Compact structure with three β-turns | rhhz.netccspublishing.org.cnccspublishing.org.cn |
| Disulfide Bonds | Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³ | rhhz.netccspublishing.org.cn |
Structural Homology with Heat-Stable Enterotoxin (STp)
Linaclotide was designed as an analog of the heat-stable enterotoxins (STs) produced by pathogenic strains of E. coli. rhhz.netccspublishing.org.cn Structural comparisons confirm that linaclotide possesses a spatial arrangement remarkably similar to that of the STp mimic (PDB ID: 1ETN). rhhz.netnih.gov This structural homology explains their shared ability to bind and activate the GC-C receptor. The three-dimensional structure of an engineered peptide, MC12-linaclotide, determined in the presence of SDS, also shows a high degree of similarity to the crystal structure of STp (5-17), further highlighting the conservation of the core scaffold. nih.gov
X-ray Powder Diffraction (XRPD) Analysis
X-ray powder diffraction (XRPD) has been employed to characterize different solid-state forms of linaclotide. A specific crystalline form, designated as form II, has been identified and characterized by its distinct XRPD pattern. google.com This analysis is critical for understanding the physicochemical properties and stability of the peptide in its solid form. The diffraction pattern for crystalline form II, measured at approximately 20°C using Cu-Kα radiation, shows characteristic peaks at specific 2θ angles. google.com
Table 2: Characteristic XRPD Peaks for Linaclotide Crystalline Form II
| Peak Position (2θ) | Reference |
|---|---|
| 6.1° | google.com |
| 8.5° | google.com |
| 11.3° | google.com |
| 11.8° | google.com |
| 12.2° | google.com |
| 14.3° | google.com |
| 22.8° | google.com |
The detailed structural data obtained from these crystallographic and diffraction studies are invaluable for the rational design and engineering of new linaclotide derivatives and other GC-C agonists with potentially enhanced therapeutic profiles.
Compound Index
Analytical Methodologies for Research and Development of Acylated Linaclotide
Chromatographic Techniques for Purity and Quantification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is the cornerstone for assessing the purity and quantifying Acylated Linaclotide (B608579). omicsonline.orgadvancedchemtech.com These techniques separate the target compound from impurities and degradation products, allowing for precise measurement. axios-research.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
The development of a selective and precise reversed-phase HPLC (RP-HPLC) or UPLC method is critical for the analysis of Acylated Linaclotide. omicsonline.org Method development for peptides involves optimizing several parameters to achieve adequate separation from closely related impurities, including incorrectly formed disulfide bond isomers or related peptides. ujpronline.com
Key aspects of method development, based on established methods for Linaclotide, include:
Column Selection : C8 and C18 columns are commonly used for peptide analysis. scienceopen.comnih.gov For instance, a Zorbax Eclipse XDB C8 column (250 mm × 4.6 mm, 5 μm) has been successfully used for Linaclotide and its degradants. scienceopen.comakjournals.com UPLC methods often employ columns with smaller particle sizes (e.g., sub-2-micron) for higher resolution and faster analysis times. advancedchemtech.comlcms.cz
Mobile Phase Composition : A typical mobile phase consists of an aqueous component with an acid modifier (e.g., trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724). omicsonline.orglcms.cz The pH and concentration of buffer salts, such as phosphate, are optimized to improve peak shape and resolution. omicsonline.orgfda.gov For example, a mobile phase of 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v) has been utilized. scienceopen.comakjournals.com
Elution Mode : Gradient elution is standard for peptide analysis, where the proportion of the organic solvent is increased over time to elute compounds of increasing hydrophobicity. omicsonline.org This allows for the effective separation of the main compound from both early and late-eluting impurities.
Detection : UV detection at a low wavelength, typically around 214-220 nm, is employed due to the presence of peptide bonds which absorb in this region. omicsonline.orgscienceopen.com
The following table summarizes typical parameters for an HPLC method suitable for analyzing Linaclotide and its derivatives.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 μm) | scienceopen.comakjournals.com |
| Mobile Phase A | 0.01 N Potassium Dihydrogen Orthophosphate Buffer | scienceopen.comakjournals.com |
| Mobile Phase B | Acetonitrile | scienceopen.comakjournals.com |
| Flow Rate | 1.0 mL/min | scienceopen.comakjournals.com |
| Column Temperature | 40 °C | scienceopen.comakjournals.com |
| Detection Wavelength | 220 nm | scienceopen.comakjournals.com |
| Injection Volume | 20 µL | omicsonline.org |
Development of Stability-Indicating Methods for Degradation Product Profiling (e.g., Hydrolytic, Oxidative)
A stability-indicating analytical method (SIAM) is a validated quantitative method that can detect changes in a drug substance's properties over time due to environmental factors like light, heat, humidity, and chemical exposure. For this compound, developing a SIAM is crucial for understanding its degradation pathways and establishing appropriate storage conditions.
This involves subjecting the compound to forced degradation studies under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. scienceopen.comnih.gov Studies on Linaclotide have shown its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. scienceopen.comakjournals.comresearcher.lifeakjournals.com
Acid and Base Hydrolysis : Linaclotide degrades when exposed to acidic (e.g., 1 N HCl) and basic (e.g., 1 N NaOH) conditions, particularly at elevated temperatures. akjournals.com The degradation is typically more rapid under basic conditions. akjournals.com This process can lead to the formation of multiple degradation products. nih.govakjournals.com
Oxidative Degradation : Exposure to oxidative agents like hydrogen peroxide (e.g., 20% H₂O₂) can lead to significant degradation, often forming specific oxidative adducts. nih.govakjournals.com
Thermal and Photolytic Stress : Linaclotide has been found to be relatively stable under thermal and photolytic stress conditions. akjournals.com
The developed HPLC or UPLC method must be able to resolve the intact peptide from all major degradation products formed during these stress tests. scienceopen.comakjournals.com The table below summarizes the degradation behavior of the parent compound, Linaclotide, under various stress conditions.
| Stress Condition | Observation for Linaclotide | Degradation Products (DPs) Formed | Reference |
|---|---|---|---|
| Acidic (1 N HCl, 60°C, 30 min) | Degradation observed (8.72%) | Two major DPs | akjournals.com |
| Basic (1 N NaOH, 60°C, 30 min) | Significant degradation observed (22.43%) | Three major DPs | akjournals.com |
| Oxidative (20% H₂O₂, RT) | Significant degradation observed (17.82%) | One major DP | nih.govakjournals.com |
| Thermal / Photolytic / Neutral Hydrolysis | Found to be stable | No significant decomposition | nih.govakjournals.com |
Mass Spectrometry-Based Quantification in Biological Samples
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for quantifying low concentrations of peptides in complex biological matrices such as plasma. nih.gov This is especially relevant for this compound, as its parent compound, Linaclotide, exhibits minimal systemic absorption, resulting in very low circulating plasma levels. lcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Low-Level Detection
LC-MS/MS provides the high sensitivity and selectivity required to measure picogram-per-milliliter (pg/mL) concentrations of peptides in biological fluids. lcms.czregulations.gov Developing an LC-MS/MS method for this compound would involve principles established for Linaclotide.
Method development focuses on:
Ionization : Electrospray ionization (ESI) is the preferred technique for large molecules like peptides. lcms.cz
Tuning : The mass spectrometer is tuned to optimize the signal for the precursor ion (the protonated molecule, [M+nH]ⁿ⁺) of this compound and its most stable and abundant product ions generated through collision-induced dissociation.
Chromatography : UPLC is often used to achieve sharp peaks and rapid separation from endogenous matrix components, which helps to reduce ion suppression and improve sensitivity. lcms.cz A sensitive and robust method for Linaclotide achieved a lower limit of quantitation (LLOQ) of 10.0 pg/mL from 300 µL of plasma. lcms.cz
Optimization of Sample Preparation (e.g., Solid Phase Extraction) for Bioanalytical Assays
Effective sample preparation is critical to remove interfering substances from the biological matrix before LC-MS/MS analysis. omicsonline.org Solid-phase extraction (SPE) is a highly effective technique for cleaning and concentrating peptides from plasma. lcms.cz
For Linaclotide, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange mechanisms) has been shown to be highly selective. lcms.cz The optimization process involves:
Sample Pre-treatment : Plasma samples are often pre-treated, for instance, by mixing with an ammonium (B1175870) acetate (B1210297) solution. lcms.cz
Loading : The pre-treated sample is loaded onto the conditioned SPE plate or cartridge.
Washing : The sorbent is washed with specific solutions (e.g., 5% ammonium hydroxide, followed by methanol) to remove unbound matrix components. lcms.cz
Elution : The target analyte, this compound, is eluted from the sorbent using a small volume of an appropriate elution solvent. lcms.cz The eluate is then typically diluted and injected into the LC-MS/MS system.
This rigorous cleanup procedure is essential for achieving the low detection limits required for pharmacokinetic studies of minimally absorbed peptides. lcms.cz
Method Validation Parameters in Research Settings (e.g., Linearity, Limit of Detection, Limit of Quantification, Precision)
Before a new analytical method can be used for routine research, it must be validated to demonstrate its suitability for the intended purpose. ujpronline.commdpi.com Validation is performed according to ICH guidelines and involves assessing several key parameters. ujpronline.comscienceopen.com
Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by a linear regression analysis of a calibration curve, with a correlation coefficient (r²) close to 1.0 being desirable (e.g., >0.999). researchgate.net
Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the method. researchgate.net
Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For bioanalytical methods, the LOQ must be low enough to measure the expected concentrations in study samples. lcms.cz
Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels:
Intra-day precision (Repeatability) : Assessed by analyzing replicate samples on the same day. researchgate.netmdpi.com
Inter-day precision (Intermediate Precision) : Assessed by analyzing replicate samples on different days. researchgate.netmdpi.com For purity assays, %RSD values are typically expected to be less than 2%. researchgate.net
The following table presents typical validation parameters from a validated stability-indicating HPLC method for Linaclotide, which would serve as a benchmark for a method developed for this compound.
| Validation Parameter | Result / Specification | Reference |
|---|---|---|
| Linearity Range | 12.5 to 75 µg/mL | researchgate.net |
| Correlation Coefficient (r²) | 0.999 | researchgate.net |
| Limit of Detection (LOD) | 2.34 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 7.09 µg/mL | researchgate.net |
| Intra-day Precision (%RSD) | <1.0 | researchgate.net |
| Inter-day Precision (%RSD) | <1.044 | researchgate.net |
Techniques for Impurity Profiling and Process-Related Contaminant Identification
The comprehensive analysis of this compound requires robust methodologies to identify and quantify impurities that may arise during synthesis or degradation. The impurity profile of synthetic peptides like this compound is often complex due to the multi-step manufacturing process. dlrcgroup.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary analytical techniques employed for this purpose. dlrcgroup.com These methods, particularly in a reversed-phase (RP-HPLC) format, are adept at separating the main peptide from closely related impurities. omicsonline.org
Process-related impurities are a significant concern in the synthesis of peptides. For this compound, these can originate from several stages of solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). dlrcgroup.com Common process-related impurities include:
Truncated and Deletion Sequences: These arise from incomplete amino acid coupling reactions during synthesis. Deliberate acetylation to cap these unreacted sequences can also lead to specific acetylated impurities. dlrcgroup.com
N-Acetyl Impurities: A known impurity is N-Acetyl Linaclotide, which can form from the reaction of acetic acid with the N-terminal cysteine of the peptide. google.comregulations.gov This is a specific type of acylated impurity that requires careful monitoring.
Incorrectly-formed Disulfides: The formation of the three critical disulfide bonds in linaclotide is a complex oxidation step, and incorrect pairings can lead to isomeric impurities with different biological activities. omicsonline.org
Diastereomers: The use of amino acid derivatives can sometimes lead to epimerization, resulting in the incorporation of a D-amino acid instead of the intended L-amino acid. These diastereomers can be particularly challenging to separate and identify. polypeptide.com
Other Modifications: Oxidation of sensitive residues (like Cysteine or Methionine), deamidation, and hydrolysis can lead to a variety of degradation products. dlrcgroup.comgoogle.com
To fully characterize these impurities, HPLC or UPLC systems are often coupled with mass spectrometry (LC-MS or LC-MS/MS). This hyphenated technique provides not only retention time data from the chromatography but also mass-to-charge ratio information, which is crucial for structural elucidation of unknown impurities. dlrcgroup.com For example, reference standards for impurities such as "Linaclotide Oxidation Impurity" and "N-Acetyl Linaclotide Impurity" are used in analytical method development and validation to ensure accurate identification and quantification. veeprho.com
A summary of key identified impurities for linaclotide, which are relevant to its acylated derivatives, is presented below.
Table 1: Common Process-Related and Degradation Impurities in Linaclotide Synthesis
| Impurity Name | CAS Number | Type | Potential Origin |
| N-Acetyl Linaclotide Impurity | 1422389-17-0 | Process-Related/Degradant | Reaction with acetic acid; capping of truncated sequences. google.comregulations.govveeprho.com |
| Linaclotide Oxidation Impurity | N/A | Degradant | Oxidation of sulfur-containing amino acids (e.g., Cysteine). google.comveeprho.com |
| Cys1-IMD-Linaclotide | N/A | Process-Related | Side reaction during synthesis. veeprho.comgoogleapis.com |
| Asp7-Linaclotide | 1207977-38-5 | Process-Related | Impurity in amino acid starting material or side reaction. veeprho.com |
| Truncated Acetylated Sequences | N/A | Process-Related | Incomplete coupling followed by capping. dlrcgroup.com |
| Dimer and Multimer Impurities | N/A | Process-Related | Intermolecular disulfide bond formation during oxidation. google.com |
| Formaldehyde Imine Product | N/A | Degradant | Reaction with trace formaldehyde. google.comveeprho.com |
Preparative Chromatography for Compound Isolation and Purification in Research Scales
Following synthesis and initial characterization, preparative chromatography is the cornerstone for isolating and purifying this compound to the high degree required for research and development activities. The primary goal is to separate the target acylated peptide from the various impurities identified during profiling. hplc.eu Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose due to its high resolving power for peptides. hplc.eunih.govobrnutafaza.hr
The transition from analytical to preparative scale involves modifying several parameters of the HPLC method. omicsonline.org This includes increasing the column diameter, adjusting the flow rate, and scaling up the sample injection volume. omicsonline.org While analytical columns are typically 4.6 mm in internal diameter, preparative columns can range from 10 mm to over 50 mm, allowing for the purification of milligram to gram quantities of peptide. hplc.euobrnutafaza.hr
A typical preparative RP-HPLC process for a linaclotide analog involves several key components and steps:
Stationary Phase: C18- or C8-bonded silica (B1680970) is a common choice for the stationary phase, providing a hydrophobic surface for peptide interaction. hplc.eunih.gov
Mobile Phase: A gradient elution system is almost always employed. hplc.eu This typically consists of an aqueous phase (Mobile Phase A), often water with an acidic modifier like 0.1% trifluoroacetic acid (TFA), and an organic phase (Mobile Phase B), usually acetonitrile containing the same modifier. nih.govomicsonline.org The gradient involves gradually increasing the concentration of the organic modifier to elute the bound peptides based on their hydrophobicity. hplc.eu
Purification Protocol: The crude peptide mixture is dissolved in a suitable solvent and loaded onto the equilibrated preparative column. nih.gov The gradient is then run, and fractions are collected as they elute from the column. Each fraction is subsequently analyzed by analytical HPLC to assess its purity. nih.gov Fractions containing the pure desired product are pooled together. nih.gov
Final Isolation: After purification, the pooled fractions, which are typically in an aqueous/organic solvent mixture, must be processed to isolate the final compound. This is commonly achieved through lyophilization (freeze-drying), which removes the solvents to yield the purified peptide as a stable, dry powder. nih.govgoogle.com
For achieving exceptionally high purity (e.g., >99.9%), a multi-step chromatographic approach may be implemented, combining different separation techniques or multiple RP-HPLC steps with different conditions. google.com
The table below outlines a representative set of conditions for the preparative purification of a linaclotide analog on a research scale.
Table 2: Example Parameters for Preparative RP-HPLC Purification of a Linaclotide Analog
| Parameter | Specification | Purpose |
| Column | C18 Reversed-Phase, 10 µm particle size, 250 x 30 mm | Provides hydrophobic stationary phase for separation; larger diameter for higher loading capacity. omicsonline.orgmdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase; acid modifier improves peak shape and acts as an ion-pairing agent. nih.govomicsonline.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA | Organic modifier; elutes peptides from the column by disrupting hydrophobic interactions. nih.govomicsonline.org |
| Elution Mode | Gradient Elution (e.g., 7% to 25% Mobile Phase B over 30-80 minutes) | Allows for the separation of compounds with a wide range of hydrophobicities. omicsonline.orggoogle.com |
| Flow Rate | 15-30 mL/min | Adjusted for the larger column diameter to maintain optimal separation efficiency. omicsonline.orgacs.org |
| Detection | UV at 214 nm or 220 nm | Wavelength at which the peptide backbone absorbs light, allowing for monitoring of eluting compounds. omicsonline.orgharvard.edu |
| Post-Purification | Lyophilization | Removes solvents from the pooled pure fractions to yield the final solid product. nih.gov |
Challenges and Future Directions in Acylated Linaclotide Research
Enhancing Oral Bioavailability and Targeted Delivery through Chemical Modification
Linaclotide (B608579) is characterized by its minimal oral absorption and negligible systemic bioavailability, which is by design, as it acts locally on guanylate cyclase-C (GC-C) receptors on the luminal surface of the intestinal epithelium. patsnap.comdrugbank.comtexas.govwikipedia.org Following oral administration, its systemic bioavailability is exceptionally low, estimated at around 0.10%. nih.gov While this local action minimizes systemic side effects, enhancing its stability within the gastrointestinal (GI) tract and precisely targeting its delivery could improve its therapeutic efficacy and potentially lower the required dose. acs.orggoogle.com
Linaclotide is metabolized within the GI tract, with its primary active metabolite, MM-419447, formed by the cleavage of the C-terminal tyrosine. texas.govnih.gov However, the parent compound is degraded in the intestinal environment, with a half-life of about 48 minutes in simulated intestinal fluid. acs.orgnih.gov Chemical modifications are a primary strategy to overcome this limitation. Acylation, the process of adding an acyl group, is one such modification being explored. A patent describes a modified linaclotide featuring an N-acetyl group on the first cysteine residue ("Cys 1- N- acetyl group"), indicating interest in acylation as a means to alter the peptide's properties. google.com
Further strategies to enhance targeted delivery involve the development of advanced formulations. Delayed-release compositions using enteric coatings or pH-responsive polymers are being investigated to deliver linaclotide to more distal parts of the GI tract, such as the lower colon. google.comgoogle.com This targeted approach could be beneficial by concentrating the drug at specific sites of action, potentially improving its effect on abdominal symptoms while modulating the secretory response. google.com
Exploration of Alternative Receptor Targets and Signaling Pathways
The primary mechanism of action for linaclotide involves its binding to and activation of the GC-C receptor. wikipedia.orgnih.govnih.gov This interaction triggers an increase in both intracellular and extracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net The rise in intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to chloride and bicarbonate secretion into the intestinal lumen, which increases intestinal fluid and accelerates transit. nih.govresearchgate.netresearchgate.net Concurrently, the increase in extracellular cGMP is believed to exert an anti-nociceptive effect by inhibiting colonic pain-sensing nerves, addressing the abdominal pain associated with conditions like IBS-C. patsnap.comnih.govresearchgate.net
While the GC-C pathway remains the principal focus, research into the full scope of linaclotide's effects suggests the involvement of broader signaling networks. For instance, studies in animal models have shown that GC-C agonism can modulate corticolimbic activation and corticotropin-releasing factor signaling, which are pathways related to stress-induced colonic hypersensitivity. nih.gov This suggests that the therapeutic benefits of linaclotide derivatives on visceral pain may involve more complex mechanisms than initially understood.
Future research on acylated linaclotide would benefit from exploring whether these modifications alter interactions with the GC-C receptor or engage alternative targets. While direct evidence for alternative receptors is scarce, understanding the full downstream cascade initiated by cGMP could reveal new therapeutic possibilities. The reliance of linaclotide's secretory effect on functional CFTR has also prompted research into alternative pathways for treating constipation, such as the inhibition of the anion exchanger SLC26A3, for cases where CFTR function is compromised. escholarship.org
Development of Novel this compound Derivatives with Enhanced Properties (e.g., Potency, Selectivity, Stability)
A significant challenge in peptide therapeutics is achieving optimal stability in the harsh environment of the gastrointestinal tract. acs.org Linaclotide is susceptible to proteolytic degradation, which limits its therapeutic window. nih.govnih.gov Consequently, a major research focus is the design of novel derivatives with enhanced stability, potency, and selectivity.
Strategic chemical modifications have yielded promising results. Researchers have designed and synthesized linaclotide analogues that show substantial improvements in gastrointestinal stability, with half-lives extending beyond 8 hours compared to linaclotide's 48 minutes. acs.orgnih.gov Many of these analogues retain potent activity at low nanomolar concentrations. acs.org Key successful strategies include:
C-terminal Amidation: Replacing the C-terminal carboxylic acid with an amide group protects the peptide from exopeptidases. acs.org This simple modification results in a substantially more stable analogue that retains potent GC-C agonist activity. acs.orgnih.gov
D-amino Acid Substitution: Incorporating a D-amino acid, such as at the Tyr14 position, can enhance resistance to proteolysis. nih.gov
Diselenide Mimetics: Replacing a disulfide bond with a diselenide bond (substituting cysteine with selenocysteine) can prevent disulfide scrambling and reduction, thereby stabilizing the peptide's active conformation. nih.gov The analogue [Sec¹,⁶; d-Tyr¹⁴]-Linaclotide, for example, demonstrated that the diselenide bond could rescue some of the potency lost by other modifications while being harder to reduce. nih.gov
The development of acylated derivatives, such as the previously mentioned N-acetylated linaclotide, fits within this paradigm of creating novel analogues with potentially superior properties. google.com
Table 1: Comparison of Linaclotide and Modified Analogues
| Compound | Modification | Gastrointestinal Half-Life (min) | EC₅₀ in T84 Cells (nM) | Key Finding |
|---|---|---|---|---|
| Linaclotide | None | 48 | 3.7 ± 0.5 | Parent compound with known efficacy and stability profile. acs.orgnih.gov |
| Amidated Linaclotide | C-terminal amidation | > 480 | 5.1 ± 0.9 | Substantially enhanced stability while retaining high potency. acs.orgnih.gov |
| [d-Tyr¹⁴]-Linaclotide | D-amino acid substitution | > 480 | 11.0 ± 1.1 | Improved stability with a slight reduction in potency. nih.gov |
| [Sec¹,⁶; d-Tyr¹⁴]-Linaclotide | Diselenide bond and D-amino acid | > 480 | 4.9 ± 0.8 | Enhanced stability and rescued potency compared to the d-Tyr analogue alone. nih.gov |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding
To gain a deeper insight into the mechanism of action of this compound and other derivatives, the integration of "omics" technologies is a critical future direction. These high-throughput methods can provide a comprehensive view of the molecular changes induced by a drug, moving beyond a single target and pathway.
Proteomics: This technology can be used to identify the entire set of proteins that are expressed or modified in intestinal cells upon treatment with a linaclotide derivative. This could help to map the full GC-C signaling network, identify previously unknown downstream effectors of cGMP, and detect any potential off-target protein interactions of a new analogue.
Metabolomics: By analyzing the complete profile of metabolites in a cell or tissue, metabolomics can provide a functional readout of the physiological state. A crucial example of its application is a study that used metabolomic analysis to discover that the microbiota-derived metabolite butyrate (B1204436) can dampen the response of human colonocytes to linaclotide. bspghan.org.uk This finding suggests that the gut microbiome's metabolic output can influence the efficacy of GC-C agonists, a factor that could explain patient-to-patient variability in treatment response. bspghan.org.uk
For future research on this compound, applying metabolomics could reveal how these derivatives alter the metabolic landscape of intestinal cells beyond just cGMP levels. This could lead to a more holistic understanding of their efficacy and identify biomarkers that predict patient response.
Advanced Preclinical Models for Translational Research (e.g., humanized animal models, advanced organ-on-a-chip systems)
A significant hurdle in drug development is the translation of findings from preclinical models to human clinical trials. Traditional animal models, while valuable, may not always accurately predict human responses. nih.gov The development of more sophisticated, human-relevant preclinical models is therefore a key area of innovation.
Humanized Animal Models: These are animals, typically mice, that are genetically modified to express human genes or have human cells or tissues. For linaclotide research, a mouse model expressing the human GC-C receptor could provide more accurate data on the binding and activation properties of new derivatives.
Organ-on-a-Chip (OOC) Systems: These microfluidic devices are lined with living human cells and are cultured under fluid flow to mimic the structure, function, and mechanical environment of human organs. nih.govgao.gov An "intestine-on-a-chip" can recreate the physiological environment of the human gut, providing a high-fidelity platform to study the effects of this compound on human intestinal cells. nih.govroche.com These systems allow for the investigation of multi-tissue interactions and can be used to assess efficacy and potential toxicity early in the drug development process. gao.govroche.com
Organoids: These are three-dimensional cell cultures derived from stem cells that self-organize to resemble a specific organ. Human-derived intestinal organoids, or "colonoids," have already been used to create a successful in vitro model of linaclotide-induced GC-C activation and subsequent fluid transport. bspghan.org.uk
Employing these advanced models in the preclinical testing of this compound can help bridge the translational gap, improve the predictability of clinical outcomes, and adhere to the principles of reducing and replacing animal testing. roche.comnih.gov
Computational Drug Design and In Silico Screening for New Analogs
The design and discovery of new drug candidates have been revolutionized by computational methods. nih.gov In silico approaches offer a rapid and cost-effective way to design, screen, and optimize therapeutic peptides like linaclotide. nih.gov
Molecular Modeling and Dynamics (MD) Simulations: These techniques are used to model the three-dimensional structure of a peptide and simulate its behavior over time. MD simulations have been used to study linaclotide, revealing that it adopts a rigid conformation similar to the potent bacterial heat-stable enterotoxin (STh), which contributes to its high affinity for the GC-C receptor. researchgate.netresearchgate.net For acylated derivatives, MD simulations could predict how adding different acyl chains might alter the peptide's structural stability, flexibility, and interaction with the GC-C binding pocket.
Virtual Screening: This computational technique involves screening vast libraries of digital compounds to identify those that are most likely to bind to a specific target. niperhyd.ac.in Researchers can use virtual screening to test thousands of potential this compound analogues in silico to prioritize the most promising candidates for laboratory synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. niperhyd.ac.in By developing a QSAR model for linaclotide derivatives, researchers could predict the potency or stability of new, unsynthesized analogues based solely on their proposed structure.
Integrating these computational tools into the research pipeline can significantly accelerate the discovery of novel this compound analogues with enhanced therapeutic profiles. nih.govnih.gov
Addressing Species-Specific Differences in GC-C Activity and Ligand Interactions in Preclinical Research
A critical challenge in the preclinical development of GC-C agonists is the significant difference in receptor activity and ligand binding between species, particularly between mice and humans. researchgate.net Research has revealed that the mouse GC-C receptor has a log-order lower affinity for ligands compared to its human counterpart. researchgate.net
This discrepancy is largely attributed to differences in the extracellular domain of the receptor. researchgate.net Furthermore, the catalytic activity (Vmax) of the murine GC domain is lower than that of the human receptor. researchgate.net These molecular differences mean that much higher concentrations of a GC-C agonist are required to elicit a signaling response in mouse models compared to what is expected in humans. researchgate.net This is a crucial consideration when interpreting data from preclinical studies in rodents, as the effective dose in mice may not be directly translatable to a human dose.
While linaclotide has been shown to bind to rat intestinal cells in a pH-independent manner similar to its action in human cells, the underlying differences in affinity and activity remain. researchgate.net For future research on this compound and other new derivatives, it is imperative to account for these species-specific variations. Characterizing the binding affinity and potency of new analogues on both human and relevant animal GC-C receptors early in development is essential for accurate data interpretation and successful clinical translation. The use of humanized preclinical models, as discussed previously, offers a powerful strategy to mitigate this challenge. nih.gov
Q & A
Q. What are the primary pharmacological mechanisms of acylated linaclotide in treating gastrointestinal disorders?
Methodological Answer: this compound acts as a guanylate cyclase-C (GC-C) agonist, increasing cyclic guanosine monophosphate (cGMP) to enhance intestinal fluid secretion and reduce visceral pain. To validate this, researchers should:
- Conduct in vitro assays measuring cGMP levels in intestinal epithelial cells using ELISA or fluorescence-based methods .
- Compare dose-response curves between acylated and non-acylated formulations to assess bioavailability differences.
- Use animal models (e.g., murine colonic hypersensitivity) to evaluate pain modulation via electrophysiological recordings of afferent nerve activity .
Q. How should clinical trials for this compound be designed to ensure reproducibility?
Methodological Answer:
- Adopt randomized, double-blind, placebo-controlled designs with stratification by baseline symptom severity (e.g., Rome IV criteria for IBS-C).
- Define primary endpoints (e.g., complete spontaneous bowel movements [CSBMs/week]) and secondary endpoints (e.g., abdominal pain scores) a priori .
- Include a washout period for prior laxative use and standardize dietary intake during trials to minimize confounding .
Advanced Research Questions
Q. How can conflicting efficacy data in pediatric vs. adult populations be reconciled?
Methodological Answer:
- Perform subgroup meta-analyses using random-effects models to account for heterogeneity in trial designs (e.g., pediatric median age 14.7 years vs. adult trials) .
- Adjust for covariates such as hormonal changes in adolescents or differences in GC-C receptor density across age groups.
- Validate findings via prospective cohort studies with longitudinal follow-up to track symptom evolution .
Q. What statistical methods are optimal for analyzing adverse event (AE) profiles in long-term linaclotide use?
Methodological Answer:
- Use time-to-event analyses (Kaplan-Meier curves, Cox proportional hazards models) to evaluate AE onset timing (e.g., diarrhea incidence peaks at 2–4 weeks) .
- Apply logistic regression to identify risk factors (e.g., age, comorbidities) for severe AEs.
- Address missing data via multiple imputation or sensitivity analyses to avoid attrition bias .
Q. How can translational studies bridge gaps between preclinical models and human responses?
Methodological Answer:
- Utilize organoid models derived from patient biopsies to test linaclotide’s effects on ion transport and barrier function .
- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated intestinal tissues to identify conserved pathways across species.
- Validate findings using humanized mouse models with transplanted gut microbiota from IBS-C patients .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in efficacy across demographic subgroups (e.g., race, age)?
- Conduct post hoc analyses of phase III trials with interaction terms to assess effect modification by demographics .
- Use Bayesian hierarchical models to pool data from underrepresented groups (e.g., Asian populations) and improve statistical power .
- Report limitations transparently (e.g., small sample sizes in subgroups) and prioritize diversity in future recruitment .
Q. What strategies mitigate bias in open-label extension studies?
- Implement objective biomarkers (e.g., fecal cGMP levels) alongside patient-reported outcomes .
- Compare extension study data with blinded phases using mixed-effects models to adjust for placebo carryover effects.
- Include a concurrent control arm or historical placebo data for indirect comparisons .
Data Presentation and Reproducibility Guidelines
Q. How can raw data from linaclotide trials be standardized for secondary analyses?
- Share de-identified datasets via repositories (e.g., ClinicalStudyDataRequest.com ) with standardized variable coding (e.g., CDISC standards) .
- Provide detailed protocols for adverse event grading (e.g., CTCAE v5.0) and endpoint calculations in supplementary materials .
Q. What are best practices for synthesizing conflicting meta-analyses on linaclotide’s efficacy?
- Conduct umbrella reviews to evaluate methodological quality (e.g., AMSTAR-2 checklist) and heterogeneity sources (e.g., dosing variations) .
- Use meta-regression to explore covariates like trial duration or regional prescribing practices .
- Publish negative findings in preprint servers to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
